Benfotiamine

Descripción general

Descripción

Benfotiamine is a synthetic, fat-soluble derivative of thiamine (vitamin B1) that is approved in some countries as a medication or dietary supplement to treat diabetic sensorimotor polyneuropathy . It is primarily marketed as an over-the-counter drug to treat diabetic polyneuropathy . It is a lab-made version of vitamin B1, also called thiamine . Scientists are studying it to see if it might help conditions like diabetes-related nerve damage, Alzheimer’s disease, and alcohol dependence .

Synthesis Analysis

Benfotiamine was developed in the late 1950s in Japan . Five crystalline polymorphs of benfotiamine are designated as crystalline forms A, B, C, D, and E, and may be distinguished by their respective patterns of X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), infrared spectroscopy (IR), Raman spectroscopy, moreover by their diverse preparing process .Molecular Structure Analysis

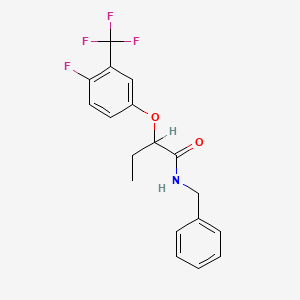

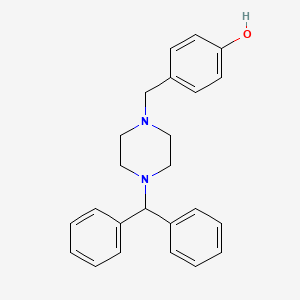

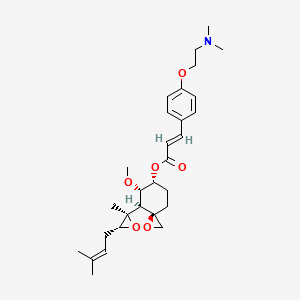

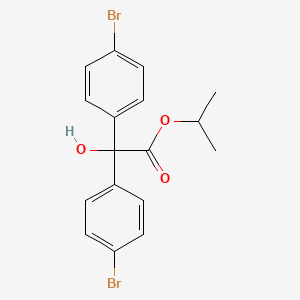

The molecular formula of Benfotiamine is C19H23N4O6PS and the molecular weight is 466.45 g/mol . The IUPAC name is S-[2- { [ (4-Amino-2-methylpyrimidin-5-yl)methyl] (formyl)amino}-5- (phosphonooxy)pent-2-en-3-yl] benzenecarbothioate .Chemical Reactions Analysis

Benfotiamine is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases present in the intestinal mucosa, and is then hydrolyzed to thiamine by thioesterases in the liver . Benfotiamine is more bioavailable than thiamine salts, providing higher levels of thiamine in muscle, brain, liver, and kidney .Physical And Chemical Properties Analysis

Benfotiamine is a solid substance . . It is practically insoluble in water, organic solvents, or oil .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of Benfotiamine, focusing on six unique fields:

Diabetic Complications

Benfotiamine has been extensively studied for its role in preventing and managing diabetic complications. It enhances transketolase activity, which helps reduce the formation of harmful advanced glycation end-products (AGEs) that contribute to diabetic neuropathy, nephropathy, and retinopathy . By increasing tissue levels of thiamine diphosphate, Benfotiamine helps mitigate oxidative stress and inflammation associated with diabetes .

Neurodegenerative Diseases

Research indicates that Benfotiamine may have potential benefits in treating neurodegenerative diseases such as Alzheimer’s disease. It has been shown to improve cognitive function and slow the progression of symptoms in early Alzheimer’s patients . The compound’s ability to enhance brain cell metabolism and reduce harmful glycation is crucial in protecting against cognitive decline .

Cardiovascular Health

Benfotiamine’s antioxidant properties make it beneficial for cardiovascular health. It helps protect endothelial cells from oxidative stress and inflammation, which are key factors in the development of atherosclerosis and other cardiovascular diseases . By improving microcirculation and reducing vascular complications, Benfotiamine supports overall heart health .

Anti-Inflammatory Effects

Studies have demonstrated Benfotiamine’s anti-inflammatory potential, particularly in activated immune and glial cells . This property is significant in managing chronic inflammatory conditions and autoimmune diseases. By modulating inflammatory pathways, Benfotiamine helps reduce tissue damage and improve overall immune function .

Kidney Protection

Benfotiamine has shown promise in protecting kidney function, especially in diabetic nephropathy. Its ability to reduce oxidative stress and AGEs formation helps preserve renal function and prevent the progression of kidney damage . This makes it a valuable therapeutic option for patients with chronic kidney disease .

Eye Health

Benfotiamine is beneficial for eye health, particularly in preventing diabetic retinopathy. By reducing oxidative stress and improving microcirculation in the retina, it helps protect against vision loss and other complications associated with diabetes . Its role in maintaining healthy blood vessels in the eyes is crucial for long-term ocular health .

Mecanismo De Acción

Target of Action

Benfotiamine, a synthetic S-acyl thiamine derivative, primarily targets the enzyme transketolase . Transketolase is a thiamine-dependent enzyme that plays a crucial role in the energy metabolism of cells .

Mode of Action

Benfotiamine facilitates the action of thiamine diphosphate , a co-factor for the enzyme transketolase . The activation of transketolase accelerates the precursors of advanced glycation end products (AGEs) towards the pentose phosphate pathway . This interaction reduces the production of AGEs .

Biochemical Pathways

The primary biochemical pathway affected by benfotiamine is the pentose phosphate pathway . By accelerating the precursors of AGEs towards this pathway, benfotiamine reduces the production of AGEs . Additionally, benfotiamine has been shown to modulate other pathways such as arachidonic acid (AA), nuclear transcription Factor κB (NF-κβ), protein kinase B, mitogen-activated protein kinases (MAPK), and vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways .

Pharmacokinetics

Benfotiamine is practically insoluble in water, organic solvents, or oil . It has a much higher bioavailability than genuine thiamine, making it more suitable for therapeutic purposes . It is believed that benfotiamine only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases . It then enters the bloodstream as S-benzoylthiamine, which is converted to thiamine in erythrocytes and in the liver .

Result of Action

The molecular and cellular effects of benfotiamine’s action primarily involve a reduction in metabolic stress, which benefits vascular complications seen in conditions like diabetes . By reducing the production of AGEs, benfotiamine decreases metabolic stress . It has also been shown to have antioxidant and anti-inflammatory potential in activated immune and glial cells .

Safety and Hazards

When taken by mouth, Benfotiamine is likely safe at doses of up to 600 mg daily for up to 24 weeks . Side effects are rare, but some people have reported stomach problems and skin rashes . There isn’t enough reliable information to know if benfotiamine is safe to use when pregnant or breast-feeding .

Direcciones Futuras

Propiedades

IUPAC Name |

S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benfotiamine | |

CAS RN |

22457-89-2 | |

| Record name | Benfotiamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.